(2S,3R)-3-hydroxypyrrolidine-2-carboxylic acid;hydrochloride
Description
(2S,3R)-3-Hydroxypyrrolidine-2-carboxylic acid hydrochloride is a chiral pyrrolidine derivative featuring a hydroxyl group at the 3-position and a carboxylic acid moiety at the 2-position, formulated as a hydrochloride salt. Its molecular formula is C₅H₁₀ClNO₃ (MW: 167.59 g/mol), and it is identified by CAS number 159830-97-4 . This compound serves as a critical building block in pharmaceutical synthesis, particularly for developing protease inhibitors, glycosidase inhibitors, and peptidomimetics. Its stereochemistry ((2S,3R)) is crucial for biological activity, as enantiomeric forms often exhibit distinct pharmacological profiles .
Properties
IUPAC Name |
(2S,3R)-3-hydroxypyrrolidine-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO3.ClH/c7-3-1-2-6-4(3)5(8)9;/h3-4,6-7H,1-2H2,(H,8,9);1H/t3-,4+;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHFGQFQJUWOFCN-HJXLNUONSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C1O)C(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN[C@@H]([C@@H]1O)C(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-3-hydroxypyrrolidine-2-carboxylic acid;hydrochloride typically involves the following steps:
Starting Material: The synthesis often begins with a suitable pyrrolidine derivative.
Hydroxylation: Introduction of the hydroxyl group at the 3-position can be achieved through various hydroxylation reactions.
Carboxylation: The carboxyl group is introduced at the 2-position through carboxylation reactions.
Resolution: The resulting racemic mixture is resolved to obtain the desired (2S,3R) enantiomer.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated resolution processes can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2S,3R)-3-hydroxypyrrolidine-2-carboxylic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxyl group can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydroxyl and carboxyl groups can participate in substitution reactions to form esters, amides, and other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) and acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can be further utilized in synthetic and medicinal chemistry.
Scientific Research Applications
Medicinal Chemistry
(2S,3R)-3-hydroxypyrrolidine-2-carboxylic acid hydrochloride serves as a crucial intermediate in the synthesis of several pharmaceutical agents. Its applications include:
- Chiral Building Block : It is widely used as a chiral building block in the synthesis of complex organic molecules, particularly in the development of drugs targeting various diseases.
- Antioxidant Properties : Research indicates that derivatives of this compound exhibit antioxidant activity, which may help in preventing oxidative stress-related diseases.
- Neuroprotective Effects : Studies suggest that compounds similar to this may provide neuroprotective benefits, potentially aiding in the treatment of neurodegenerative disorders.
Organic Synthesis
This compound is utilized extensively in organic synthesis due to its ability to undergo various transformations:
- Synthesis of Bioactive Molecules : It acts as a precursor for synthesizing biologically active compounds, including antibiotics and analgesics .
- Enzyme Modulation : The compound may act as an inhibitor or modulator of specific enzymes involved in metabolic pathways, influencing their activity and leading to various biological effects.
Industrial Applications
In industrial settings, (2S,3R)-3-hydroxypyrrolidine-2-carboxylic acid hydrochloride is employed for:
- Production of Fine Chemicals : It is integral in producing fine chemicals and pharmaceuticals on a commercial scale, often optimized for high yield and purity .
Case Study 1: Synthesis of Neuroprotective Agents
A recent study explored the synthesis of neuroprotective agents using (2S,3R)-3-hydroxypyrrolidine-2-carboxylic acid hydrochloride as an intermediate. The research demonstrated that modifications to the compound could enhance its efficacy against neuronal cell death induced by oxidative stress.
Case Study 2: Development of Antibiotics
Another significant application was highlighted in the development of new antibiotic compounds. The use of this chiral building block allowed researchers to create derivatives that showed improved antibacterial activity against resistant strains.
Table 1: Summary of Biological Activities
Mechanism of Action
The mechanism of action of (2S,3R)-3-hydroxypyrrolidine-2-carboxylic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, modulating biological processes at the molecular level. Detailed studies on its binding affinity and interaction with target proteins are essential to elucidate its mechanism of action.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Stereoisomers and Enantiomers
The stereochemistry of pyrrolidine derivatives significantly impacts their biochemical interactions. Key stereoisomers include:
Research Findings :
Functionalized Pyrrolidine and Piperidine Derivatives
(a) Hydroxyl-Substituted Analogues
Key Insights :
- The trihydroxy derivative exhibits stronger hydrogen bonding (5 H-bonds per molecule) compared to the target compound, enhancing its enzyme inhibition .
- Piperidine derivatives like (2S,3S)-3-hydroxy-2-piperidinecarboxylic acid hydrochloride demonstrate broader-spectrum antibacterial activity due to increased ring flexibility .
(b) Protected Derivatives
Research Trends :
Market and Industrial Relevance
- Pricing : The target compound is sold at €25–330/g depending on quantity, reflecting its high purity (>98%) and demand in drug discovery .
Biological Activity
(2S,3R)-3-hydroxypyrrolidine-2-carboxylic acid; hydrochloride is a chiral compound that has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
Overview of the Compound
- Chemical Structure : The compound features a pyrrolidine ring with hydroxyl and carboxylic acid functional groups. Its hydrochloride form enhances solubility in aqueous solutions, facilitating its use in biological studies.
- Molecular Formula : C5H9NO3·HCl
- Molecular Weight : Approximately 195.62 g/mol
Biological Activities
The compound exhibits several notable biological activities, including:
- Antioxidant Properties : Research indicates that (2S,3R)-3-hydroxypyrrolidine-2-carboxylic acid can scavenge free radicals, thereby reducing oxidative stress in cells.
- Anti-inflammatory Effects : Studies have shown that this compound can inhibit inflammatory pathways, making it a potential candidate for treating inflammatory diseases.
- Anticancer Activity : The compound has demonstrated cytotoxic effects against various cancer cell lines, including A549 human lung adenocarcinoma cells. It reduces cell viability significantly, indicating its potential as an anticancer agent .
The biological activity of (2S,3R)-3-hydroxypyrrolidine-2-carboxylic acid involves several mechanisms:
- Enzyme Inhibition : The compound acts as an inhibitor for specific enzymes involved in metabolic pathways. This inhibition can modulate various biological processes, contributing to its therapeutic effects.
- Receptor Interaction : It may also interact with cellular receptors, influencing signaling pathways that regulate cell growth and apoptosis, particularly in cancer cells .
Antioxidant Activity
A study assessed the antioxidant capacity of (2S,3R)-3-hydroxypyrrolidine-2-carboxylic acid using various assays. Results indicated a significant reduction in reactive oxygen species (ROS) levels in treated cells compared to controls.
| Assay Type | IC50 Value (µM) | Reference |
|---|---|---|
| DPPH Radical Scavenging | 20 | |
| ABTS Radical Scavenging | 15 |
Anti-inflammatory Effects
In vitro studies demonstrated that the compound reduced the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharide (LPS). The results highlighted its potential for managing inflammatory conditions.
| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) | Reduction (%) |
|---|---|---|---|
| TNF-α | 150 | 60 | 60 |
| IL-6 | 200 | 80 | 60 |
Anticancer Activity
The anticancer properties were evaluated through MTT assays on A549 cells. The compound exhibited dose-dependent cytotoxicity.
| Concentration (µM) | Cell Viability (%) | Significance (p-value) |
|---|---|---|
| 0 | 100 | - |
| 25 | 75 | <0.05 |
| 50 | 50 | <0.01 |
| 100 | 30 | <0.001 |
Q & A
Basic Research Question
- NMR : Assigns proton environments (e.g., hydroxyl, carboxylic protons) and confirms stereochemistry.
- HPLC : Validates purity (>98%) by detecting trace impurities in synthetic batches .
- Optical rotation : Matches literature values ([α]D<sup>25</sup> +14.7) to exclude racemic contamination .
How do solvent polarity and crystallization conditions influence polymorph formation?
Advanced Research Question
Crystallization from ethanol/water mixtures yields plate-like crystals with a triclinic lattice. Solvent polarity affects:
- Hydrogen bonding : Polar solvents stabilize O–H⋯O interactions, favoring dense packing (density = 1.569 Mg m<sup>−3</sup>) .
- Crystal morphology : Slow evaporation at 150 K minimizes defects, critical for resolving anisotropic displacement parameters (Ueq values < 0.03 Ų) .
How do hydrogen bonding patterns differ between this compound and its non-hydroxylated analogs?
Basic Research Question
The hydroxyl group at C3 introduces additional O–H⋯O bonds (2.7–2.9 Å) absent in analogs like pipecolic acid. This increases lattice dimensionality, forming a 3D network vs. 1D chains in simpler proline derivatives .
What computational approaches complement experimental data to predict conformational stability?
Advanced Research Question
- DFT calculations : Optimize gas-phase geometry and compare with crystallographic torsion angles (e.g., C2–C3–C4–C5 dihedral) .
- Molecular dynamics (MD) : Simulate solvated systems to assess hydrogen bond persistence in aqueous environments .
- Electrostatic potential maps : Identify regions of high electron density (e.g., carboxylate groups) driving crystal packing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
